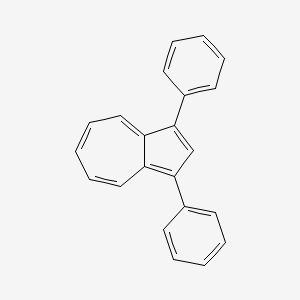
1,3-Diphenylazulene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Diphenylazulene is an aromatic hydrocarbon that belongs to the azulene family. Azulenes are known for their unique non-alternant aromatic structure, which imparts distinct electronic properties. The compound consists of an azulene core substituted with phenyl groups at the 1 and 3 positions, making it a molecule of interest in organic electronics and materials science due to its extended π-electron conjugation system .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3-Diphenylazulene can be synthesized through various methods. One common approach involves the Kumada cross-coupling reaction. This method starts with the bromination of azulene to form 1,3-dibromoazulene, which is then reacted with phenylmagnesium bromide in the presence of a palladium catalyst to yield this compound .
Industrial Production Methods: The reaction conditions typically involve the use of solvents like tetrahydrofuran (THF) and require careful control of temperature and reagent concentrations to achieve high yields .
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Diphenylazulene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can yield hydrogenated azulene derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl rings or the azulene core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products:
Oxidation: Quinones and other oxygenated azulene derivatives.
Reduction: Hydrogenated azulene derivatives.
Substitution: Various substituted azulenes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1,3-Diphenylazulene has several applications in scientific research:
Wirkmechanismus
The mechanism by which 1,3-diphenylazulene exerts its effects is primarily through its interaction with biological pathways and molecular targets. For instance, azulene derivatives have been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which plays a role in inflammatory processes . The compound’s extended π-electron system allows it to participate in charge transfer interactions, making it useful in electronic applications .
Vergleich Mit ähnlichen Verbindungen
1,3-Diphenylurea: Known for its biological activities, including anticancer and anti-diabetic properties.
Calixazulenes: Azulene-based calixarene analogues used in supramolecular chemistry.
1,3-Diheteroarylazulenes: Compounds with technical uses in various applications.
Uniqueness: 1,3-Diphenylazulene stands out due to its unique non-alternant aromatic structure and extended π-electron conjugation, which impart distinct electronic properties. This makes it particularly valuable in the development of organic electronic materials and as a building block for synthesizing new functional materials .
Eigenschaften
CAS-Nummer |
193467-30-0 |
|---|---|
Molekularformel |
C22H16 |
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
1,3-diphenylazulene |
InChI |
InChI=1S/C22H16/c1-4-10-17(11-5-1)21-16-22(18-12-6-2-7-13-18)20-15-9-3-8-14-19(20)21/h1-16H |
InChI-Schlüssel |
YKIVKUKOVWMUOW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=C3C2=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


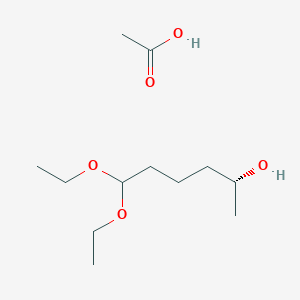
![4-Ethyl-3-hydroxy-6-[1-(4-nitroanilino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B15165633.png)
![3-(4-Nitrophenyl)-6-phenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B15165637.png)
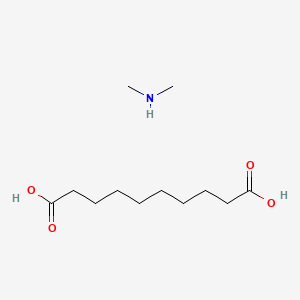
![2-Pyridinamine, 3-[(2,5-difluorophenyl)methoxy]-](/img/structure/B15165661.png)
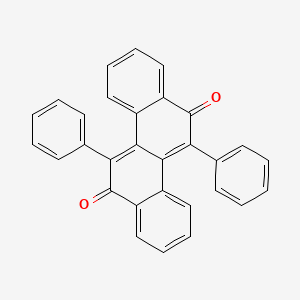
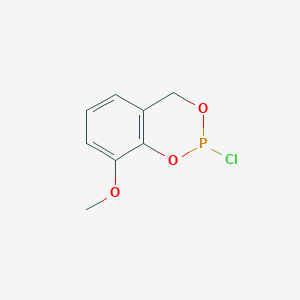
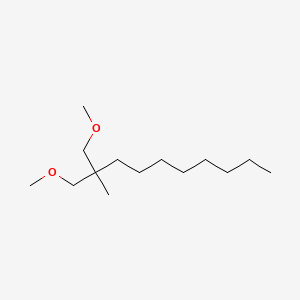
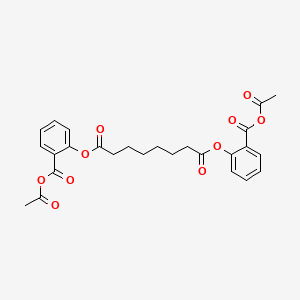
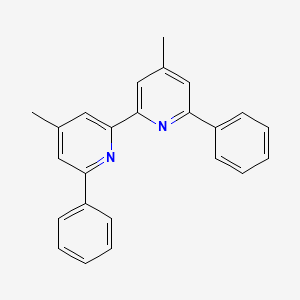
![Bis[4-(3-chloro-3-oxoprop-1-EN-1-YL)phenyl] hexanedioate](/img/structure/B15165716.png)

![9-(4-Methylpent-3-en-1-yl)spiro[5.5]undec-8-en-1-ol](/img/structure/B15165727.png)
![4-Penten-2-ol, 3-[(2-methoxyethoxy)methoxy]-, (2S,3S)-](/img/structure/B15165735.png)
